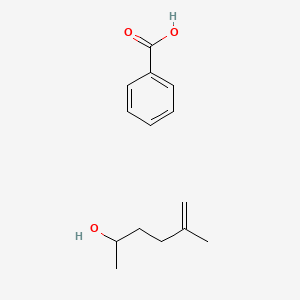
2-(Benzenesulfonyl)-3-methylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfonyl)-3-methylcyclopentan-1-one is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to a carbon atom This compound is notable for its unique structure, which includes a benzenesulfonyl group attached to a cyclopentanone ring with a methyl substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzenesulfonyl)-3-methylcyclopentan-1-one typically involves the reaction of benzenesulfonyl chloride with 3-methylcyclopentanone. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution of the sulfonyl chloride group. The reaction conditions often include:
- Temperature: 50-70°C
- Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
- Reaction Time: 4-6 hours
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reaction. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can yield thiols or sulfides.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of sulfonamides or sulfonate esters.
Aplicaciones Científicas De Investigación
2-(Benzenesulfonyl)-3-methylcyclopentan-1-one has found applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in catalytic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzenesulfonyl)-3-methylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool for studying cellular processes.
Comparación Con Compuestos Similares
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity but lacking the cyclopentanone ring.
Benzenesulfonyl chloride: A reactive intermediate used in the synthesis of sulfonyl compounds.
4-(2-Aminoethyl)benzenesulfonamide: A sulfonamide derivative with different biological activities.
Uniqueness: 2-(Benzenesulfonyl)-3-methylcyclopentan-1-one is unique due to its combination of a cyclopentanone ring and a benzenesulfonyl group, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
113459-59-9 |
|---|---|
Fórmula molecular |
C12H14O3S |
Peso molecular |
238.30 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C12H14O3S/c1-9-7-8-11(13)12(9)16(14,15)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
Clave InChI |
KJVAEJQSYIWIMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=O)C1S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide](/img/structure/B14300040.png)
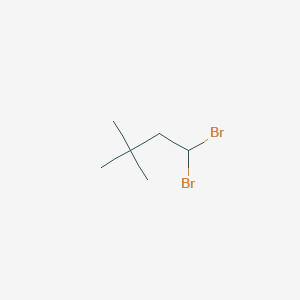
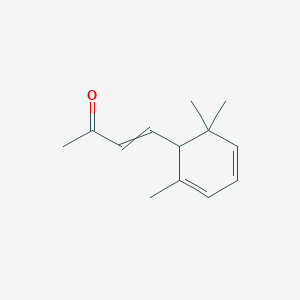
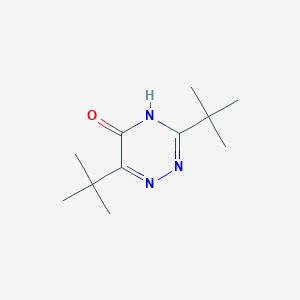

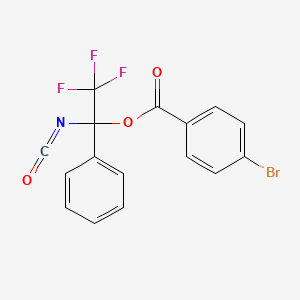

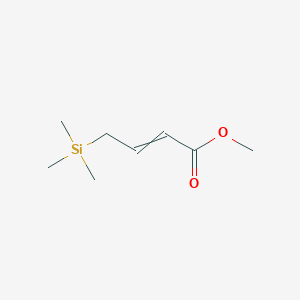
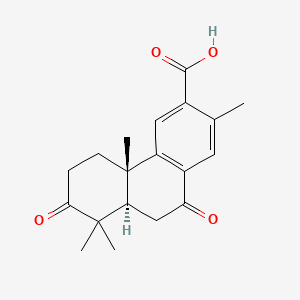

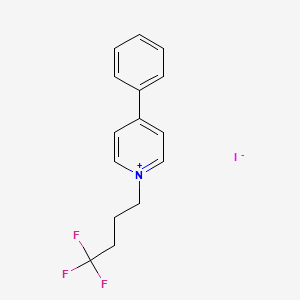
![5,5-Diethyl-5H-benzo[b]phosphindol-5-ium iodide](/img/structure/B14300123.png)
![Phosphorane, [bis[(trifluoromethyl)sulfonyl]methylene]triphenyl-](/img/structure/B14300130.png)
